molecular formula C16H12N4O4S2 B2499618 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034285-60-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2499618
CAS No.: 2034285-60-2
M. Wt: 388.42
InChI Key: MYLHHHUCTAJUHY-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is an intriguing synthetic compound that features unique structural characteristics combining elements from thienopyrimidine and isoxazole frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process starts with the synthesis of the thienopyrimidine core followed by the attachment of the ethyl linker and subsequent introduction of the isoxazole ring. Conditions often require specific catalysts, solvents, and carefully controlled temperature and pH.

Industrial Production Methods

For industrial-scale production, process optimization focuses on yield improvement and cost reduction. The reactions may be carried out in large reactors with continuous monitoring to ensure consistency and quality. Key industrial methods may include high-throughput screening and use of automated systems for reaction control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

  • Substitution Reactions: : It can participate in both nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Common organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from reactions involving N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide are often determined by the specific conditions and reagents used. Products could include various substituted analogs and derivatives, each potentially useful for different scientific investigations.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide finds diverse applications in several fields:

  • Chemistry: : Used as a reagent in the synthesis of complex organic molecules, aiding in the development of new synthetic pathways.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: : Explored for therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Industry: : Utilized in the development of new materials and chemical processes, owing to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exerts its effects involves interactions at the molecular level with various biological targets. These may include binding to specific enzymes or receptors, thereby influencing their activity. Pathways impacted could include signaling cascades, metabolic processes, and cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its distinct combination of the thienopyrimidine and isoxazole moieties. This duality imparts unique physicochemical properties, enhancing its potential in diverse applications.

  • Similar Compounds

    • Thienopyrimidines: Known for their biological activity.

    • Isoxazoles: Widely used in medicinal chemistry for their pharmacological properties.

    • Hybrid Structures: Combining different frameworks can lead to novel activities and enhanced efficacy.

This is a general outline to give you a starting point

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S2/c21-14(10-8-11(24-19-10)12-2-1-6-25-12)17-4-5-20-15(22)13-9(3-7-26-13)18-16(20)23/h1-3,6-8H,4-5H2,(H,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLHHHUCTAJUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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